3-methyl-1H-indol-4-amine

Übersicht

Beschreibung

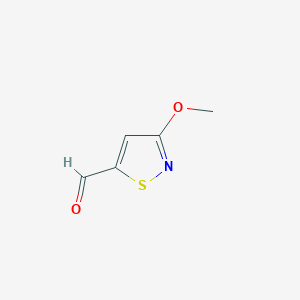

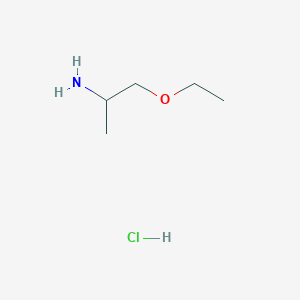

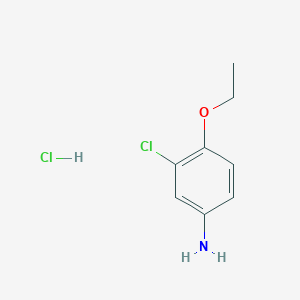

3-methyl-1H-indol-4-amine is a chemical compound with the CAS Number: 873056-75-8 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 3-methyl-1H-indol-4-amine .

Synthesis Analysis

The synthesis of indole derivatives has been a significant area of research in organic chemistry . The development of transition-metal-mediated aryl halide amination has opened the way to Type 4 indole synthesis . In 1998, Stephen L. Buchwald of MIT reported that on exposure to benzylamine in the presence of a Pd catalyst, the dibromide smoothly cyclized to the indoline .Molecular Structure Analysis

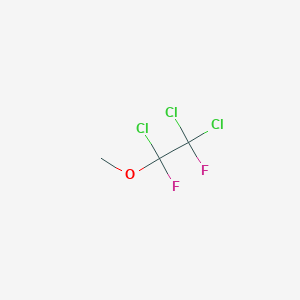

The InChI code for 3-methyl-1H-indol-4-amine is1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

3-methyl-1H-indol-4-amine is a white to yellow to brown powder or crystals . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Catalytic Amination : 3-Methyl-1H-indol-4-amine derivatives can be synthesized efficiently via Ullmann-type intramolecular arylamination. This process, using the CuI-K3PO4-DMF system, achieves good to high yields under mild conditions and an air atmosphere, indicating its potential for producing a variety of N-alkylated and N-arylated derivatives efficiently (Melkonyan, Karchava, & Yurovskaya, 2008).

Analytical Chemistry

- Analysis in Food Samples : The compound is used in methodologies for determining heterocyclic aromatic amines in food samples, such as cooked beefburgers. A combination of microwave-assisted solvent extraction and dispersive liquid-liquid microextraction with an ionic liquid is used for this analysis, showcasing its role in ensuring food safety and studying dietary exposure to potentially harmful compounds (Agudelo Mesa, Padró, & Reta, 2013).

Conformation Studies in Peptides

- Peptide Conformation Elucidation : 3-Methyl-1H-indol-4-amine derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, are crucial for understanding the structural aspects of peptides, as they can limit the conformational flexibility of the side chain while leaving functional groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994; 1995).

Green Synthesis and Catalysis

- Reductive Amination Process : The compound is involved in the reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process enables the synthesis of various N-methylated and N-alkylated amines, demonstrating the compound's utility in green chemistry and catalysis (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Environmental and Health Impact Studies

- Exposure Estimation in Humans : The presence of 3-methyl-1H-indol-4-amine and related compounds in human urine was studied to estimate exposure levels to carcinogenic heterocyclic amines. This research is significant in understanding the continual exposure to these compounds through diet and their potential health impacts (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).

Safety And Hazards

Zukünftige Richtungen

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The development of new methods for indole synthesis has been a significant area of research in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Eigenschaften

IUPAC Name |

3-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZQHYNSTWNYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-indol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)

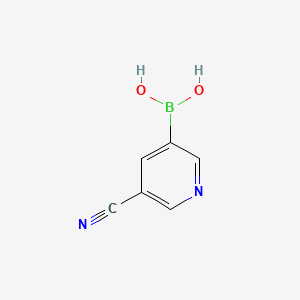

![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)